Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Catalog No.
S12531784
CAS No.
M.F
C16H26BO5P
M. Wt
340.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

Product Name

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

IUPAC Name

2-(3-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C16H26BO5P

Molecular Weight

340.2 g/mol

InChI

InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-11-9-10-13(12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3

InChI Key

CLYFVWKXJPDFHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(OCC)OCC

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is an organophosphorus compound characterized by the presence of a phenyl ring substituted with both a diethyl phosphonate group and a boronic ester group. Its molecular formula is C₁₆H₂₆BO₅P, and it has a molecular weight of approximately 340.2 g/mol. The compound's unique structure allows it to participate in various

Due to its functional groups:

  • Cross-Coupling Reactions: It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
  • Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
  • Reduction: It can also be reduced to yield borane derivatives.
  • Substitution Reactions: The compound can participate in substitution reactions leading to halogenated or nitrated phenyl derivatives.

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate exhibits potential biological activity due to its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biochemical assays and drug design. Additionally, the phosphonate group allows the compound to mimic phosphate esters, facilitating interactions with enzymes and proteins involved in phosphorylation processes .

The synthesis of Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate typically involves the following steps:

  • Reaction of Phenylboronic Ester with Diethyl Phosphite: This reaction is commonly performed under inert atmosphere conditions to prevent oxidation and hydrolysis.
  • Palladium-Catalyzed Cross-Coupling: The use of palladium catalysts enhances the efficiency of forming the desired product through cross-coupling methods like Suzuki-Miyaura coupling .
  • Purification Techniques: After synthesis, purification methods such as recrystallization and chromatography are employed to isolate high-purity products.

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has diverse applications across various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis for creating carbon-carbon bonds.
  • Biochemical Probes: Due to its boronic ester functionality, it is investigated for use as a biochemical probe that interacts with biological molecules.
  • Drug Development: The compound is explored as a precursor for boron-containing drugs.
  • Material Science: It finds applications in producing advanced materials such as polymers and catalysts .

Research indicates that Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate interacts with various molecular targets due to its functional groups:

  • Boronic Ester Group: Facilitates reversible interactions with biological molecules.
  • Phosphonate Group: Mimics phosphate esters and engages with enzymes involved in phosphorylation processes .

These interactions are crucial for its potential applications in drug design and biochemical assays.

Several compounds share structural similarities with Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine929203-04-30.96Contains a pyridine ring instead of a phosphonate group
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine1009033-87-70.95Similar structure but different substitution pattern
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine879291-27-70.89Features a phenyl group at a different position
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)pyridine908350-80-10.96Contains similar functional groups but different positioning

These compounds illustrate variations in structural features while maintaining some functional similarities to Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)phosphonate.

Hydrogen Bond Acceptor Count

5

Exact Mass

340.1610911 g/mol

Monoisotopic Mass

340.1610911 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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